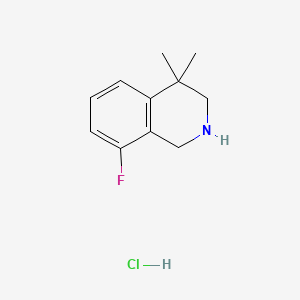

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H14FNClH It is a derivative of tetrahydroisoquinoline, characterized by the presence of a fluorine atom at the 8th position and two methyl groups at the 4th position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it to its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学研究应用

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research explores its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development. The exact pathways and targets depend on the specific application and the biological system under study.

相似化合物的比较

- 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Comparison:

- Structural Differences: The position and type of halogen atom (fluorine vs. bromine) or the position of substitution (6th vs. 8th) distinguish these compounds.

- Chemical Properties: The presence of different halogens affects the compound’s reactivity, stability, and interaction with biological targets.

- Applications: While all these compounds have potential applications in research and industry, their specific uses may vary based on their unique properties.

生物活性

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1187933-45-4) is a synthetic compound exhibiting various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H14FN

- Molecular Weight : 179.23 g/mol

- CAS Number : 1187933-45-4

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated for its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. In a study evaluating various synthesized analogues, compounds similar to 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 25 µg/mL against various pathogens such as Candida albicans and Escherichia coli .

Anticancer Potential

The compound's anticancer activity has been evaluated through in vitro studies on human leukemia cells. The cytotoxicity of certain derivatives was significantly higher than that of standard chemotherapeutics like 5-fluorouracil. For instance, one derivative exhibited an IC50 value of 0.13 µM against human leukemia cells (CEM), indicating potent anticancer effects .

The mechanism by which 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline exerts its biological effects is still under investigation. However, it is hypothesized to involve:

- DNA Intercalation : Some studies suggest that the compound may bind to DNA and inhibit replication processes.

- Cell Cycle Arrest : Similar compounds have been shown to affect cell cycle checkpoints by inhibiting kinases like WEE1, leading to apoptosis in cancer cells .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a Pictet-Spengler cyclization using a phenylethylamine derivative and an aldehyde under acidic conditions (e.g., boron trifluoride etherate) to form the tetrahydroisoquinoline core . For fluorinated analogs like this compound, electrophilic fluorination or incorporation of fluorinated building blocks during cyclization is critical. Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity and reduce side reactions.

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of fluorinated intermediates.

- Solvent systems : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity and yield .

Q. How does the fluorine substituent at the 8th position influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

The electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, increasing electrophilicity at adjacent positions. This enhances interactions with biological targets (e.g., enzymes or receptors) through dipole-dipole or hydrogen bonding . Comparative studies on fluorinated vs. non-fluorinated tetrahydroisoquinolines show:

- Increased metabolic stability : Fluorine reduces oxidative metabolism in hepatic microsomes.

- Improved binding affinity : Fluorine’s small size allows precise positioning in hydrophobic enzyme pockets .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Identify peaks for the dimethyl group (δ ~1.2–1.5 ppm for CH₃) and fluorine-induced deshielding (aromatic protons near F show splitting or upfield shifts) .

- FTIR : Confirm the presence of the amine hydrochloride salt (N–H stretch at 2500–3000 cm⁻¹) and aromatic C–F bonds (1090–1150 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ at m/z 228.1 (C₁₁H₁₄ClFN⁺) and isotopic patterns from chlorine/fluorine .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different in vitro and in vivo models for this compound?

- Pharmacokinetic profiling : Measure plasma stability, blood-brain barrier penetration, and metabolite formation to explain efficacy discrepancies .

- Target engagement assays : Use radioligand binding or fluorescence polarization to confirm direct interactions with monoamine oxidase (MAO) or dopamine receptors .

- Dose-response normalization : Adjust dosing regimens in animal models to match in vitro IC₅₀ values, accounting for bioavailability differences .

Q. How can computational chemistry predict the binding affinity of this compound to monoamine oxidase enzymes?

- Molecular docking : Use AutoDock Vina to model interactions with MAO-B’s flavin-binding site. Focus on fluorine’s role in stabilizing key residues (e.g., Tyr 435) .

- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the dimethyl and fluorine groups .

- MD simulations : Assess conformational stability of the ligand-enzyme complex over 100 ns to validate docking predictions .

Q. What experimental design considerations are critical when evaluating neuroprotective effects in neurodegenerative disease models?

- Model selection : Use rotenone-induced neurotoxicity in SH-SY5Y cells or MPTP-treated mice to mimic Parkinson’s pathology .

- Outcome measures : Quantify dopaminergic neuron survival (TH⁺ immunostaining), mitochondrial membrane potential (JC-1 assay), and oxidative stress markers (SOD, GSH) .

- Off-target controls : Include assays for acetylcholinesterase inhibition to rule out non-specific effects .

属性

IUPAC Name |

8-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12;/h3-5,13H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMFELCQFRMEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745187 | |

| Record name | 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203684-76-7 | |

| Record name | 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。